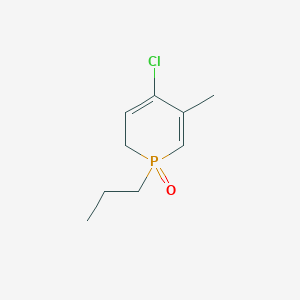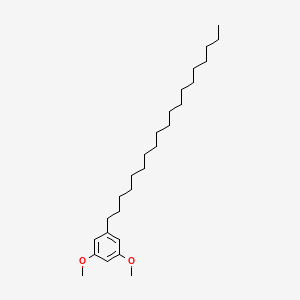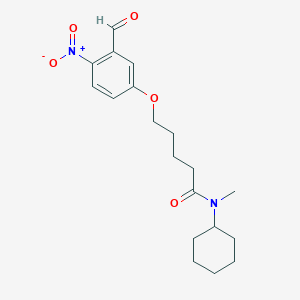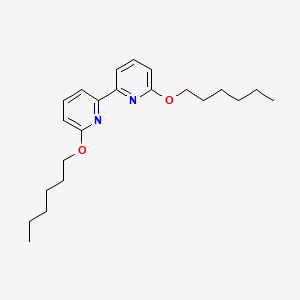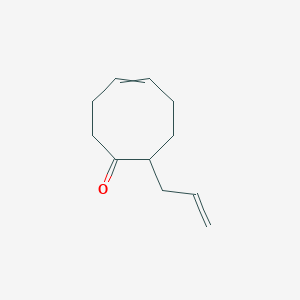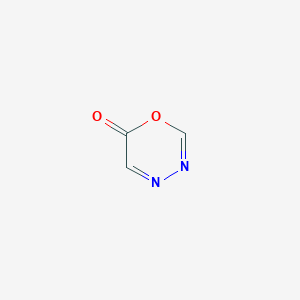
6H-1,3,4-Oxadiazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1,3,4-Oxadiazin-6-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring with three nitrogen atoms and one oxygen atom, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,3,4-Oxadiazin-6-one can be achieved through several methods. One common approach involves the reaction of acylhydrazides with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method involves aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo cycloaddition with allenoates to produce 1,3,4-oxadiazines . Another method involves the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or sodium acetate .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance efficiency and yield. For example, the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been demonstrated to be practical for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 6H-1,3,4-Oxadiazin-6-one undergoes various chemical reactions, including cycloadditions, oxidation, and substitution reactions. Cycloaddition reactions with bicyclo[2.1.1]hexenes and other olefins have been extensively studied . These reactions often result in the formation of dihydro-alpha-pyrones and other complex structures.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, hydrazine, and guanidine. Reaction conditions often involve the use of solvents such as methanol and the presence of catalysts like DMAP .
Major Products: The major products formed from the reactions of this compound include dihydro-alpha-pyrones, enol lactones, and triazine derivatives
Wissenschaftliche Forschungsanwendungen
6H-1,3,4-Oxadiazin-6-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of bioactive molecules with potential therapeutic properties . In materials science, it is used in the synthesis of functionalized polymers and other advanced materials. Additionally, this compound derivatives have been explored for their agrochemical properties, making them valuable in the development of pesticides and herbicides .
Wirkmechanismus
The mechanism of action of 6H-1,3,4-Oxadiazin-6-one involves its ability to undergo cycloaddition reactions, leading to the formation of various bioactive compounds. The molecular targets and pathways involved in these reactions depend on the specific structure of the oxadiazinone derivative and the nature of the reacting species . For example, the addition of bromine to gamma-oxoketenes and the subsequent elimination of hydrogen bromide result in the formation of alpha-pyrones .
Vergleich Mit ähnlichen Verbindungen
6H-1,3,4-Oxadiazin-6-one is unique due to its specific ring structure and the presence of nitrogen and oxygen atoms. Similar compounds include 1,3,4-oxadiazine and 1,3,4-oxadiazole, which also contain nitrogen and oxygen atoms but differ in their ring structures and chemical properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of research in medicinal chemistry, materials science, and agrochemistry. The development of efficient synthetic methods and the exploration of its chemical reactions continue to expand the applications of this fascinating compound.
Eigenschaften
CAS-Nummer |
106103-87-1 |
|---|---|
Molekularformel |
C3H2N2O2 |
Molekulargewicht |
98.06 g/mol |
IUPAC-Name |
1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C3H2N2O2/c6-3-1-4-5-2-7-3/h1-2H |
InChI-Schlüssel |
ZGHRNEWGHRUQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=COC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


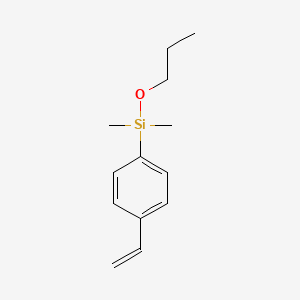

![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
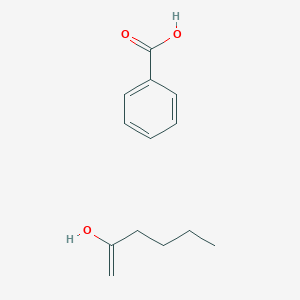
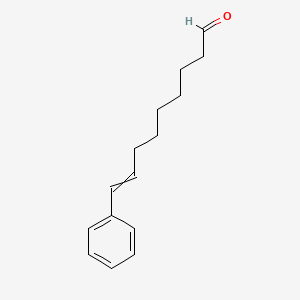
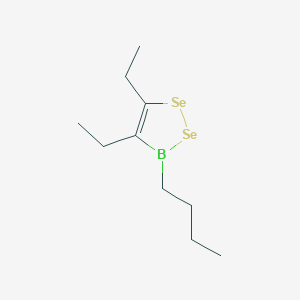
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
